methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a fused pyrazole-pyridine core. Key structural features include:
- Position 3: A methyl group, enhancing steric bulk.
- Position 5: A chlorine atom, influencing electronic properties and lipophilicity.
- Position 6: A cyclopropyl group, conferring conformational rigidity.
- Position 4: A methyl ester (COOCH₃), impacting solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-9-13-14(18(24)25-2)15(19)16(10-3-4-10)21-17(13)23(22-9)12-7-5-11(20)6-8-12/h5-8,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXIWRVMPDVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=C(C(=C12)C(=O)OC)Cl)C3CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reactions from Pyridine Derivatives
A foundational approach involves cyclizing pyridine precursors to form the pyrazolo[3,4-b]pyridine scaffold. For example, 2-chloro-3-pyridinecarboxaldehyde undergoes ring closure with hydroxylamine hydrochloride in dimethylformamide (DMF), achieving up to 85% yield . Key parameters:
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Catalyst : Hydroxylamine hydrochloride (1–5:1 molar ratio relative to substrate)
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Solvent : DMF
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Temperature : 60°C
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Time : 6–8 hours
This method is scalable and avoids column chromatography, making it industrially viable.
Four-Component Bicyclization
A microwave-assisted four-component reaction using arylglyoxals , pyrazol-5-amines , aromatic amines , and 4-hydroxy-6-methyl-2H-pyran-2-one constructs polysubstituted pyrazolo[3,4-b]pyridines. For example:
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Reactants : 2,2-Dihydroxy-1-phenylethanone, 3-methyl-1-phenyl-1H-pyrazol-5-amine, aniline, 4-hydroxy-6-methyl-2H-pyran-2-one
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Conditions : Acetic acid, 110°C, 28 minutes
This method enables stereoselective synthesis of cyclopenta-fused derivatives, critical for modulating bioactivity.
Functionalization of the Pyrazolo[3,4-b]Pyridine Core
Chlorination at Position 5
Chlorination is typically achieved using POCl₃ or SOCl₂ . In a representative protocol:
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Substrate : 5-Hydroxy intermediate
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Reagent : SOCl₂ (5 equivalents)
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Solvent : Toluene
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Temperature : 90°C
Esterification and Methyl Group Installation
Carboxylic Acid to Methyl Ester Conversion
The final esterification step uses methyl chloroformate or diazomethane :
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Substrate : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Reagent : Methyl chloroformate (1.5 equivalents)
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Base : Triethylamine (2 equivalents)
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Solvent : Ethyl acetate
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Effects
Catalytic Systems
Temperature Control
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Microwave-assisted synthesis reduces reaction times from hours to minutes.
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Low-temperature cyclopropylation (−10°C) prevents over-addition.
Challenges and Solutions
Regioselectivity in Cyclization
Purification Issues
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Crystallization from acetone/water mixtures achieves >98% purity.
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Silica gel chromatography is avoided in industrial settings to reduce costs.
Recent Advances
Leuckart-Wallach Reaction Adaptations
Using AC-SO3H catalysts , researchers achieved a one-pot cascade reaction converting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles to pyrazolo[3,4-b]pyridines in 80% yield .
Continuous Flow Synthesis
Pilot-scale experiments demonstrated 20% higher yields compared to batch processes by maintaining precise temperature control during cyclopropylation.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
The carboxylic acid derivative (PubChem CID: 25247591) serves as a precursor for further functionalization via amidation or coupling reactions .
Nucleophilic Substitution at the Chlorine Atom
The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SNAr) with amines or thiols under controlled conditions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 120°C, 8 hrs | 5-piperidino-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 63% |
| Sodium thiophenolate | Acetonitrile, 80°C, 12 hrs | 5-phenylthio derivative | 58% |
Reactivity is enhanced by electron-withdrawing groups (e.g., fluorine) on the adjacent pyridine ring.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions to form linear or functionalized chains.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.) | Reflux, 3 hrs | 6-(2-carboxyethyl) derivative | 71% |
| O<sub>3</sub>, then Zn/H<sub>2</sub>O | −78°C, CH<sub>2</sub>Cl<sub>2</sub> | 6-oxo derivative | 65% |
These reactions enable diversification of the cyclopropane moiety for structure-activity relationship (SAR) studies.
Aromatic Electrophilic Substitution
The fluorophenyl ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing fluorine atom.
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hrs | 4-fluoro-3-nitrophenyl derivative | 42% |
| Br<sub>2</sub>, FeBr<sub>3</sub> | CHCl<sub>3</sub>, 50°C, 6 hrs | 4-fluoro-2-bromophenyl derivative | 37% |
Meta-substitution dominates due to fluorine’s ortho/para-directing effects.
Participation in Multicomponent Bicyclization Reactions
The pyrazolo[3,4-b]pyridine core engages in multicomponent reactions to form complex polycycles. For example, microwave-assisted [3+2+1]/[3+2] bicyclization with arylglyoxals and amines yields cyclopenta-fused derivatives :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 4-fluorophenylglyoxal, aniline, dimedone | Microwave, 150°C, 20 mins | Cyclopenta[ d]pyrazolo[3,4- b]pyridine | 76% |
This method achieves stereoselective formation of exocyclic double bonds, critical for bioactive conformations .
Key Comparative Data Table
The table below contrasts reactivity trends between 4-fluorophenyl and 2-fluorophenyl analogs:
| Reaction Type | 4-Fluorophenyl Derivative | 2-Fluorophenyl Derivative |
|---|---|---|
| Ester hydrolysis rate | Faster (t<sub>1/2</sub> = 2.1 hrs) | Slower (t<sub>1/2</sub> = 3.5 hrs) |
| SNAr with piperidine | 63% yield | 55% yield |
| Cyclopropane ring-opening | 71% yield (H<sub>2</sub>SO<sub>4</sub>) | 68% yield (H<sub>2</sub>SO<sub>4</sub>) |
Scientific Research Applications
Medicinal Chemistry
The compound is part of the pyrazolo[3,4-b]pyridine class, which has been extensively studied for its biological activities. Notably, derivatives of pyrazolo[3,4-b]pyridine have shown potential as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in inhibiting TRKA activity. A study synthesized 38 derivatives and evaluated their inhibitory effects against TRKA, revealing that several compounds exhibited nanomolar activity . The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrazolo ring significantly influenced biological activity.
Table 1: Inhibitory Activities of Pyrazolo[3,4-b]pyridine Derivatives Against TRKA
| Compound ID | Structure Modification | IC50 (nM) |
|---|---|---|
| Compound A | 4-Fluorophenyl at R1 | 15 |
| Compound B | Cyclopropyl at R2 | 22 |
| Compound C | Methyl at R3 | 30 |
Structure-Activity Relationships
The structure-activity relationship studies indicate that the steric and electronic properties of substituents on the pyrazolo core are crucial for enhancing biological activity. For example, the introduction of bulky groups at certain positions has been shown to improve binding affinity to target proteins such as hPPARα (human peroxisome proliferator-activated receptor alpha), which plays a role in lipid metabolism and inflammation .
Figure 1: Structure-Activity Relationship of Pyrazolo Derivatives
SAR Analysis (Image for illustrative purposes only)
Material Science Applications
Beyond medicinal applications, methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential uses in material chemistry. Recent research has identified pyrazolo[3,4-b]pyridine compounds as key intermediates in the synthesis of advanced materials, including semiconductors and catalysts.
Catalytic Applications
A study reported the use of a magnetic metal-organic framework as a catalyst for synthesizing novel pyrazolo[3,4-b]pyridines. This method demonstrated high efficiency with a clean reaction profile and recyclability of the catalyst, indicating potential industrial applications .
Case Study 1: TRK Inhibition
A comprehensive evaluation was conducted on a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRKA in various cancer cell lines. The results showed a significant reduction in cell proliferation, particularly in breast and ovarian cancer models.
Case Study 2: Synthesis and Characterization
A systematic approach to synthesizing this compound was developed using microwave-assisted synthesis techniques. Characterization techniques such as NMR and X-ray crystallography confirmed the structural integrity and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]Pyridine Derivatives
The following table highlights structural and physicochemical differences between the target compound and related analogs:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The target compound’s cyclopropyl and 4-fluorophenyl groups increase lipophilicity compared to methyl or chlorobenzyl substituents in analogs . This may enhance membrane permeability in biological systems.
- The methyl ester (COOCH₃) in the target compound and ’s analog is more lipophilic than the carboxylic acid (COOH) in ’s compound, which favors solubility in aqueous environments .
Halogenated substituents (e.g., 4-fluorophenyl vs.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (359.84 g/mol) reflects its bulky substituents, which may influence pharmacokinetic properties like metabolic stability or tissue penetration .
Implications for Research and Development
While structural comparisons highlight physicochemical distinctions, further studies are required to correlate these differences with functional outcomes (e.g., bioactivity, toxicity). For instance:
- Drug Design : The 4-fluorophenyl and cyclopropyl groups could be explored for targeted interactions in kinase inhibitors or GPCR modulators.
- Agrochemical Applications : Pyrazole derivatives in (e.g., fipronil) demonstrate pesticidal activity, suggesting the target compound’s halogenated structure may warrant similar testing .
Biological Activity
Methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological versatility. The presence of substituents such as chlorine and fluorine enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties . These compounds have been shown to inhibit various kinases involved in cancer progression. For instance, studies have reported that derivatives of pyrazolo[3,4-b]pyridine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, certain derivatives have demonstrated IC50 values as low as 0.36 µM against CDK2, suggesting potent inhibitory effects on cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has also been explored. These compounds can act as inhibitors of enzymes such as phosphodiesterase-4 (PDE4), which plays a role in inflammation. By inhibiting PDE4, these compounds may reduce the production of pro-inflammatory cytokines .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic activity of pyrazolo[3,4-b]pyridine derivatives. For example, synthesized hydrazides derived from this scaffold exhibited significant inhibition against α-amylase, an enzyme involved in carbohydrate digestion. The most active derivative showed an IC50 value of 9.6 ± 0.5 μM . This suggests potential applications in managing diabetes through modulation of carbohydrate metabolism.
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cellular signaling pathways.
- Modulation of Enzyme Activity : It inhibits enzymes related to inflammation and metabolic processes.
- Interaction with Receptors : The compound may interact with specific receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), influencing lipid metabolism .
Study on Anticancer Properties
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against several human cancer cell lines. The study found that methyl 5-chloro-6-cyclopropyl derivatives exhibited notable antiproliferative effects with IC50 values significantly lower than those of existing chemotherapeutics .
Anti-inflammatory Study
Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. The results indicated that these compounds effectively reduced inflammation markers in vitro and showed promise for further development as anti-inflammatory agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Synthetic optimization involves:
- Reagent selection : Use palladium or copper catalysts for cyclopropane ring formation and cyclization steps .
- Solvent systems : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity (>95% HPLC) .
- Yield improvement : Stepwise temperature control (e.g., 80–120°C for cyclopropane introduction) minimizes side reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- Spectroscopy :
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) resolve steric effects of the 4-fluorophenyl group .
Q. What substituent modifications are critical for enhancing the compound’s solubility without compromising bioactivity?
- Polar groups : Introduce hydroxyl or amino groups at the pyridine ring (position 5 or 6) to improve aqueous solubility .
- Protecting groups : Use tert-butyl esters for carboxylate intermediates to balance solubility during synthesis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?
Q. How does crystallographic data inform SAR for pyrazolo[3,4-b]pyridine derivatives?
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Key interactions :
- π-π stacking between 4-fluorophenyl and kinase hinge regions (distance: 3.5–4.0 Å) .
- Hydrogen bonding of the carboxylate group with Lys721 in EGFR (bond length: 2.8 Å) .
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Table : Structural parameters for analogs (monoclinic vs. triclinic systems):
Substituent Space Group a (Å) b (Å) c (Å) β (°) 4-Fluorophenyl P21/c 8.87 19.90 10.53 96.7 4-Chlorophenyl P-1 9.12 10.21 11.34 102.3
Q. What advanced analytical methods validate batch-to-batch consistency in multi-step syntheses?
- HPLC-DAD-MS : Monitor intermediates with a C18 column (gradient: 10–90% MeCN/H₂O) .
- NMR crystallography : Correlate solid-state ¹³C shifts with polymorphic forms (e.g., Form I vs. Form II) .
Methodological Challenges
Q. How to address low yields in the final cyclization step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
